N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide
Description
N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide is a thiazolidinone derivative characterized by a 5Z-configuration, a 3,4-dimethoxyphenyl substituent at the C5 position, and a 3-nitrobenzamide group at the N3 position of the heterocyclic core. The compound’s structure (Figure 1) features a conjugated system involving the thiazolidinone ring, the methylidene group, and the aromatic substituents, which may contribute to its biological activity .
The 3-nitrobenzamide moiety likely enhances electron-withdrawing effects, influencing its interaction with biological targets, while the 3,4-dimethoxyphenyl group may improve lipophilicity and membrane permeability .
Properties
IUPAC Name |
N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O6S2/c1-27-14-7-6-11(8-15(14)28-2)9-16-18(24)21(19(29)30-16)20-17(23)12-4-3-5-13(10-12)22(25)26/h3-10H,1-2H3,(H,20,23)/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRCPRFZDYTSPT-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- The target compound’s 3-nitrobenzamide group increases hydrogen-bonding capacity (9 acceptors) compared to analogs with methylbenzamide (7 acceptors) or phenylpropanamide (5 acceptors).
- XLogP3 values correlate with substituent hydrophobicity: 3,4-dimethoxy (3.9) > 2,4-dimethoxy (4.1) > thiophene (3.2).
Key Observations :
- The 3,4-dimethoxyphenyl group in the target compound is critical for plant growth modulation, while nitrofuryl or indole substituents correlate with antimicrobial/antiviral activities .
- Nitro groups (e.g., in 3-nitrobenzamide) enhance reactivity but may reduce solubility compared to methyl or methoxy substituents .
Computational and Structural Studies
- Molecular dynamics (MD) simulations (GROMACS 2021.4) on analogs like compound 2 () revealed stable binding to Mycobacterium tuberculosis shikimic acid kinase, with solvent-accessible surface area (SASA) changes indicating conformational flexibility .
- The target compound’s Z-configuration was validated using crystallographic tools like SHELX , ensuring stereochemical accuracy compared to E-isomers, which often show reduced activity .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : The H-NMR coupling constant () between the benzylidene proton and adjacent carbons typically falls below 10 Hz for the Z-isomer, distinguishing it from the E-form .
- X-ray Crystallography : Programs like SHELXL or ORTEP-3 can resolve the spatial arrangement of the 3,4-dimethoxyphenyl and nitrobenzamide groups, confirming the stereochemistry .
Advanced Consideration : For ambiguous cases, DFT-based computational modeling (e.g., Gaussian) can predict NMR chemical shifts and compare them with experimental data to validate the configuration .
How do structural modifications (e.g., substituent variations on the benzylidene or nitrobenzamide groups) influence biological activity?
Q. Advanced Research Focus
- Structure-Activity Relationship (SAR) Studies :
- 3,4-Dimethoxyphenyl group : Enhances lipophilicity and membrane permeability, critical for intracellular targets like kinases .
- Nitrobenzamide moiety : The nitro group’s electron-withdrawing effect stabilizes the thioxo-thiazolidinone ring, affecting redox-dependent mechanisms (e.g., antimicrobial activity) .
- Methodology : Parallel synthesis of analogs with systematic substituent changes (e.g., replacing methoxy with halogens) followed by high-throughput screening against target enzymes (e.g., HIV-1 integrase) .
What computational strategies are effective for predicting binding modes of this compound to biological targets (e.g., Mycobacterium tuberculosis shikimic acid kinase)?
Q. Advanced Research Focus
- Molecular Docking : Use GOLD or AutoDock Vina to simulate interactions between the thioxo-thiazolidinone ring and the kinase’s active site. Prioritize flexible docking to account for conformational changes .
- Molecular Dynamics (MD) Simulations : Employ GROMACS with CHARMM force fields to assess binding stability over 100-ns trajectories. Analyze hydrogen bonding between the nitro group and conserved residues (e.g., Arg 112) .
- Validation : Cross-reference computational results with experimental IC values from enzyme inhibition assays to refine docking parameters .
How can contradictory bioactivity data (e.g., varying IC50_{50}50 values across studies) be resolved?
Q. Advanced Research Focus
- Source Analysis : Check for assay variability (e.g., cell line differences, incubation times). For example, anticancer activity discrepancies may arise from p53 status in cell models .
- Physicochemical Factors :
- Solubility : Use DLS (dynamic light scattering) to confirm compound aggregation, which can artificially lower apparent activity .
- Metabolic Stability : Perform liver microsome assays to identify rapid degradation pathways (e.g., nitro group reduction) that reduce efficacy .
- Statistical Approaches : Apply meta-analysis to aggregate data from multiple studies, weighting results by assay reliability (e.g., cell-free vs. cell-based) .
What strategies mitigate challenges in isolating pure enantiomers of this compound?
Q. Advanced Research Focus
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients. Monitor enantiomeric excess (ee) via circular dichroism (CD) .
- Asymmetric Synthesis : Introduce chiral auxiliaries (e.g., Evans’ oxazolidinones) during the thiazolidinone ring formation to enforce stereocontrol .
- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral counterions (e.g., tartaric acid derivatives) to separate enantiomers .
How does the compound’s tautomeric equilibrium (thione-thiol) affect its reactivity and bioactivity?
Q. Advanced Research Focus
- Spectroscopic Monitoring : Use C-NMR to detect thione (C=S, ~170 ppm) vs. thiol (C-SH, ~25 ppm) forms in DMSO-d .
- Computational Analysis : Calculate tautomer stability via M06-2X/cc-pVTZ methods. The thione form is typically more stable, but thiol dominance in aqueous buffers may enhance nucleophilic reactivity .
- Biological Impact : Thiol tautomers may form disulfide bonds with cysteine residues in target proteins, altering inhibition kinetics .
What are the best practices for validating the compound’s stability under physiological conditions?
Q. Basic Research Focus
- Forced Degradation Studies : Expose the compound to pH extremes (1.2–9.0), UV light, and oxidative agents (HO). Monitor degradation via HPLC-MS to identify labile groups (e.g., nitro reduction to amine) .
- Plasma Stability Assays : Incubate with human plasma at 37°C for 24 hours. Quench with acetonitrile and quantify parent compound loss using LC-MS/MS .
How can researchers reconcile discrepancies between in vitro and in vivo efficacy data?
Q. Advanced Research Focus
- Pharmacokinetic Profiling : Measure bioavailability, tissue distribution, and clearance rates in rodent models. Poor oral absorption due to low solubility often explains in vitro-in vivo disconnects .
- Metabolite Identification : Use HR-MS/MS to detect active metabolites (e.g., demethylated derivatives) that contribute to in vivo activity but are absent in cell assays .
What analytical techniques are critical for detecting trace impurities in bulk synthesized material?
Q. Basic Research Focus
- HPLC-DAD : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to resolve impurities. Set detection at 254 nm for nitrobenzamide absorption .
- LC-HRMS : Identify structural analogs (e.g., des-nitro byproducts) with mass accuracy <2 ppm. Confirm using fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
